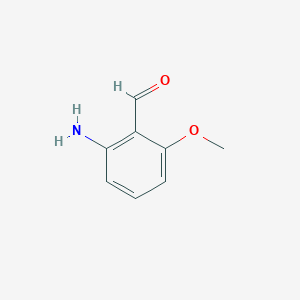

2-Amino-6-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-amino-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZAAZUENSWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624837 | |

| Record name | 2-Amino-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151585-95-4 | |

| Record name | 2-Amino-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde (CAS 151585-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its unique arrangement of an amino group, a methoxy group, and an aldehyde functionality on the benzene ring makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly quinolines and related scaffolds of significant interest in medicinal chemistry and materials science. The strategic positioning of the reactive amino and aldehyde groups allows for facile cyclization reactions, while the methoxy group can influence the electronic properties and biological activity of the resulting molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Amino-6-methoxybenzaldehyde, with a focus on its practical utility in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-methoxybenzaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 151585-95-4 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-amino-6-methoxybenzaldehyde |

| Synonyms | 6-Amino-o-anisaldehyde, 6-Formyl-2-methoxyaniline |

| Appearance | (Predicted) Pale yellow to brown solid |

| Solubility | (Predicted) Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Synthesis of 2-Amino-6-methoxybenzaldehyde

The most direct and plausible synthetic route to 2-Amino-6-methoxybenzaldehyde involves the reduction of its corresponding nitro precursor, 2-Nitro-6-methoxybenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis.

Synthesis of the Precursor: 2-Nitro-6-methoxybenzaldehyde

A common method for the synthesis of 2-Nitro-6-methoxybenzaldehyde starts from 2-nitrotoluene. The synthesis involves the condensation of 2-nitrotoluene with an oxalate ester followed by oxidative cleavage.

Reaction Scheme:

Caption: Synthesis of the precursor, 2-Nitro-6-methoxybenzaldehyde.

Reduction of 2-Nitro-6-methoxybenzaldehyde to 2-Amino-6-methoxybenzaldehyde

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid. This method is often preferred in laboratory settings due to its efficiency and the use of readily available and relatively inexpensive reagents.

Reaction Scheme:

Caption: Reduction of 2-Nitro-6-methoxybenzaldehyde.

Detailed Experimental Protocol (Proposed):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent) and glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add iron powder (typically 3-5 equivalents) portion-wise to control the initial exotherm.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Dilute the filtrate with water and neutralize the acetic acid with a base such as sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure 2-Amino-6-methoxybenzaldehyde.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. The aromatic protons will appear as a multiplet in the aromatic region (6.0-7.5 ppm). A singlet corresponding to the three protons of the methoxy group (OCH₃) would be observed around 3.8-4.0 ppm. The two protons of the amino group (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at around 190 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group and the carbon attached to the amino group showing distinct chemical shifts. The carbon of the methoxy group will be observed around 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ).

Applications in Heterocyclic Synthesis: The Friedländer Annulation

A primary application of 2-Amino-6-methoxybenzaldehyde is in the synthesis of substituted quinolines via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3]

The presence of the 6-methoxy group in 2-Amino-6-methoxybenzaldehyde allows for the synthesis of 8-methoxy-substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]

General Reaction Scheme for Friedländer Synthesis:

Caption: Friedländer synthesis of 8-methoxyquinolines.

Domino Nitro Reduction-Friedländer Synthesis:

A particularly efficient approach is the "domino" or "one-pot" reaction where the reduction of the nitro group and the subsequent Friedländer cyclization are carried out in the same reaction vessel without isolating the intermediate aminoaldehyde.[1][4] This method, often employing Fe/AcOH, offers a more streamlined and atom-economical route to the desired quinoline products from the corresponding nitrobenzaldehyde.[1][4]

Detailed Experimental Protocol (Proposed for Domino Reaction):

-

Setup: In a round-bottom flask, combine 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent), the active methylene compound (e.g., a ketone or β-ketoester, 1.1-1.5 equivalents), and glacial acetic acid.

-

Reduction and Cyclization: Add iron powder (4-5 equivalents) to the mixture and heat to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis of 2-Amino-6-methoxybenzaldehyde to isolate the final 8-methoxy-substituted quinoline product.

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for 2-Amino-6-methoxybenzaldehyde is not widely available, it is crucial to handle this compound with the caution appropriate for a novel or uncharacterized chemical. General safety precautions for handling aromatic amines and aldehydes should be strictly followed.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-6-methoxybenzaldehyde is a valuable and versatile building block with significant potential in the synthesis of heterocyclic compounds, particularly 8-methoxy-substituted quinolines. While detailed experimental data for this specific compound is not extensively documented in the public domain, its synthesis via the reduction of the corresponding nitro precursor and its application in the Friedländer annulation are based on well-established and reliable organic reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and synthetic chemistry. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its utility as a key intermediate in the development of novel functional molecules.

References

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. [Link]

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.

- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.

- Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2015). International Journal of Scientific & Engineering Research, 6(1).

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 25, 2026, from [Link].

-

Friedländer synthesis. (2023, May 9). In Wikipedia. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

biological activity of 2-Amino-6-methoxybenzaldehyde derivatives

An In-depth Technical Guide to the Biological Activities of 2-Amino-6-methoxybenzaldehyde Derivatives in Drug Discovery

Abstract

The 2-amino-6-methoxybenzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a versatile synthetic precursor for a wide range of heterocyclic compounds with significant therapeutic potential. The strategic placement of the amino, methoxy, and aldehyde groups provides a unique combination of electronic properties and reactive handles for chemical modification. This guide offers a comprehensive technical overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their applications in modern drug discovery. We will delve into the key therapeutic areas where these compounds have shown promise, including oncology, anti-inflammatory, and antimicrobial research. The narrative synthesizes mechanistic insights with practical, field-proven experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for advancing their own investigations into this promising class of molecules.

The 2-Amino-6-methoxybenzaldehyde Scaffold: A Foundation for Bioactivity

Medicinal chemistry is fundamentally concerned with the design and synthesis of novel therapeutic agents.[1] At the heart of this endeavor lies the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-amino-6-methoxybenzaldehyde core is one such scaffold. Its inherent chemical features—an electron-donating amino group, a methoxy group that enhances lipophilicity and can act as a hydrogen bond acceptor, and a highly reactive aldehyde function—make it an ideal starting point for creating diverse chemical libraries.

Derivatives are often synthesized through condensation reactions, cyclizations, and cross-coupling reactions, leading to complex heterocyclic systems like benzothiazoles, quinolines, and benzimidazoles.[1][2][3] These resulting molecules often possess enhanced biological activities, ranging from enzyme inhibition to the modulation of critical cell signaling pathways.[1][4] This guide will explore the primary areas where these derivatives have demonstrated significant biological effects.

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The translation of a core scaffold into a biologically active derivative is a cornerstone of drug discovery. The synthesis of derivatives from 2-amino-6-methoxybenzaldehyde often involves cyclization to form fused ring systems, a common strategy to impart conformational rigidity and enhance binding affinity to protein targets.

A representative synthetic workflow for creating a benzothiazole derivative, a class of compounds noted for its anti-inflammatory and anticancer properties, is outlined below.[1][5]

Caption: General synthetic workflow for 2-amino-6-methoxybenzothiazole derivatives.

Causality in Synthesis:

-

Step 1 (Cyclization): The initial cyclization is crucial. It transforms the flexible aldehyde into a rigid bicyclic system, which is often a prerequisite for high-affinity binding to biological targets like enzyme active sites.[1]

-

Step 2 (Functionalization): The introduction of an acetate group via chloroacetylation serves as a handle for further modification. This step is a deliberate choice to enable the subsequent introduction of a diverse range of functional groups.[1]

-

Step 3 (Derivatization): The conversion to a hydrazide is a key step for generating potent bioactive molecules. Hydrazides are known pharmacophores that can form critical hydrogen bonds with protein residues, and in this case, were shown to enhance anti-inflammatory activity compared to the ester intermediate.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of amino-methoxy substituted scaffolds have emerged as potent anticancer agents by targeting fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: Enzyme and Pathway Inhibition

The primary anticancer mechanisms for these derivatives revolve around the inhibition of key signaling pathways that are often dysregulated in cancer.

-

Hedgehog (Hh) Pathway Inhibition: The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[4] Certain 2-methoxybenzamide derivatives have been shown to be potent inhibitors of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4] By blocking Smo, these compounds prevent the downstream activation of Gli transcription factors, which are responsible for expressing genes involved in cell proliferation and survival.[4]

-

EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives the proliferation and survival of cancer cells in malignancies like non-small-cell lung cancer.[5] 2-aminobenzothiazole derivatives have demonstrated robust inhibitory activity against EGFR kinase, with some compounds achieving IC50 values in the nanomolar range.[5]

Caption: Inhibition of oncogenic signaling pathways by benzaldehyde derivatives.

Quantitative Data: Anticancer Potency

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%.

| Compound Class | Target | IC50 Value | Cancer Cell Line(s) | Reference |

| 2-Methoxybenzamide Derivative | Hedgehog (Hh) Pathway | Nanomolar range | Daoy (Medulloblastoma) | [4] |

| 2-Aminobenzothiazole Derivative | EGFR Kinase | 54.0 nM | N/A (Enzymatic Assay) | [5] |

| 2-Aminobenzothiazole Derivative | VEGFR-2 Kinase | 97 nM | HT-29, PC-3, A549 | [5] |

| Benzyloxybenzaldehyde Derivative | ALDH1A3 | 0.23 µM | A549, H1299 | [6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cells. The rationale is that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control. Incubate for 48-72 hours.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan.

-

Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Derivatives of 2-amino-6-methoxybenzaldehyde have demonstrated significant anti-inflammatory properties, primarily through membrane stabilization and modulation of inflammatory signaling pathways.

Mechanism of Action: Membrane Stabilization and Pathway Inhibition

-

Inhibition of Hemolysis: The stabilization of red blood cell (RBC) membranes when challenged with hypotonic solutions is a well-established method to assess anti-inflammatory activity.[1] The RBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of lysosomal enzymes that contribute to inflammatory damage. Hydrazino derivatives of 2-amino-6-methoxybenzothiazole have been shown to be potent inhibitors of hemolysis.[1]

-

Inhibition of Inflammatory Mediators: Related methoxybenzaldehyde derivatives exert their anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[7][8] This is achieved by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Mechanistically, this involves blocking the activation of transcription factors like NF-κB and signaling cascades like the MAPK pathways (ERK, JNK).[7][8]

Caption: Workflow for the in vitro anti-inflammatory hemolysis assay.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following data is from a study on 2-amino-6-methoxybenzothiazole derivatives, comparing them to the standard anti-inflammatory drug Diclofenac Sodium (DFS).[1]

| Compound/Standard | Concentration (µg/mL) | % Inhibition of Hemolysis |

| DFS (Standard) | 100 | 99.82 |

| Compound 2 (Ester) | 100 | 78.49 |

| Compound 3 (Hydrazide) | 100 | 83.77 |

This data clearly demonstrates that the hydrazide derivative (Compound 3) possesses superior membrane-stabilizing activity compared to its ester precursor (Compound 2), validating the synthetic strategy.[1]

Experimental Protocol: In Vitro Anti-hemolytic Assay

This protocol provides a validated system for assessing the membrane-stabilizing capacity of a compound.

Materials:

-

Fresh whole human blood

-

Normal Saline (0.9% NaCl)

-

Hypotonic Saline (0.25% NaCl)

-

Phosphate buffer (pH 7.4)

-

Test compounds and standard drug (Diclofenac Sodium)

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

RBC Suspension Preparation: Centrifuge fresh human blood at 3000 rpm for 10 minutes. Discard the supernatant ("buffy coat") and wash the pelleted red blood cells three times with an equal volume of normal saline. Resuspend the washed RBCs to make a 10% v/v suspension in normal saline. This washing step is critical to remove plasma proteins and other cellular components that could interfere with the assay.

-

Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of the test compound at various concentrations (e.g., 6.25 to 100 µg/mL). Prepare a control tube containing saline instead of the test compound.

-

Incubation: Incubate all tubes at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Data Acquisition: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

-

Calculation: The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = 100 * [1 - (Absorbance of Test / Absorbance of Control)]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes. Benzaldehyde derivatives, including those with methoxy substitutions, have shown considerable promise as antimicrobial agents.

Mechanism of Action: Cell Membrane Disruption

The primary mechanism of antimicrobial action for many benzaldehyde derivatives is the disruption of the bacterial cell membrane.[9][10] Hydroxy- and methoxy-substituted benzaldehydes interact with the lipids and proteins on the cell surface, compromising the membrane's integrity.[10] This leads to increased permeability, leakage of essential intracellular contents like proteins and nucleic acids, and ultimately, cell death.[9][11] This mechanism is advantageous as it is less susceptible to the development of resistance compared to mechanisms that target specific enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [11] |

| Copper Nanoparticles (from a Schiff base ligand) | Bacillus cereus | Not specified (strong activity) | [9] |

| Copper Nanoparticles (from a Schiff base ligand) | Pseudomonas aeruginosa | Not specified (strong activity) | [9] |

While direct MIC data for 2-amino-6-methoxybenzaldehyde derivatives is sparse in the initial search, the strong activity of structurally related compounds like 2-hydroxy-4-methoxybenzaldehyde provides a solid rationale for investigating this scaffold for antimicrobial properties.[11]

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized and widely used method for determining the MIC of a compound.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2X concentrated solution of the test compound and add 100 µL to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound. This creates a two-fold dilution series of the compound.

-

Inoculation: Dilute the standardized bacterial inoculum so that when 50 µL is added to each well, the final concentration is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

The derivatives of 2-amino-6-methoxybenzaldehyde represent a versatile and highly promising scaffold for the development of new therapeutic agents. The evidence synthesized in this guide highlights their significant potential in oncology, anti-inflammatory, and antimicrobial applications. The inherent reactivity of the core structure allows for extensive chemical modification, enabling fine-tuning of activity and the exploration of structure-activity relationships (SAR).

Future research should focus on several key areas:

-

Synthesis of Diverse Libraries: Expanding the range of derivatives to explore a wider chemical space.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and off-target effects to improve safety and efficacy.

-

In Vivo Evaluation: Progressing the most potent and selective compounds from in vitro assays to preclinical animal models to assess their pharmacokinetic properties and therapeutic efficacy.

-

Exploration of New Targets: Investigating the activity of these derivatives against other disease targets, such as neurodegenerative and metabolic disorders.

By leveraging the foundational knowledge presented here, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 2-Methylbenzaldehyde and Benzaldehyde.

- IOSR Journal. (n.d.).

- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.

- PubMed Central. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2021). Antiallergic Activity of 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic Acid.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.

- ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

- National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- PubMed. (2011).

- PubMed Central. (n.d.).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI [mdpi.com]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Amino-6-methoxybenzaldehyde Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-6-methoxybenzaldehyde scaffold is a valuable building block in synthetic and medicinal chemistry, primarily serving as a precursor to a diverse range of heterocyclic compounds, most notably 8-methoxyquinolines. The strategic placement of the amino, methoxy, and aldehyde functionalities on the benzene ring imparts unique reactivity and provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of 2-amino-6-methoxybenzaldehyde and its structural analogs. Particular emphasis is placed on the renowned Friedländer annulation for the construction of the quinoline core and the significant pharmacological potential of the resulting 8-methoxyquinoline derivatives, including their roles as anticancer and antimicrobial agents. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the rationale behind synthetic strategies and the structure-activity relationships that govern the biological effects of this important class of compounds.

The 2-Amino-6-methoxybenzaldehyde Core: A Gateway to Bioactive Quinolines

The 2-amino-6-methoxybenzaldehyde molecule is a trifunctional aromatic compound of significant interest in organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a methoxy group in an ortho and meta arrangement, allows for a variety of chemical transformations. The electron-donating methoxy group influences the reactivity of the aromatic ring, while the proximate amino and aldehyde groups are primed for intramolecular cyclization reactions, making it an ideal starting material for the synthesis of fused heterocyclic systems.

Of paramount importance is its role as a precursor in the Friedländer synthesis , a powerful and widely utilized method for the construction of quinoline and naphthyridine ring systems.[1] The condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile) provides a direct and efficient route to polysubstituted quinolines.[2][3] The resulting 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities.[4][5]

Synthesis of the Core Scaffold: A Strategic Approach

The direct synthesis of 2-amino-6-methoxybenzaldehyde can be challenging due to the inherent reactivity and potential for self-condensation of 2-aminobenzaldehydes.[2] A more robust and commonly employed strategy involves a two-step sequence starting from a more stable precursor: the synthesis of 2-nitro-6-methoxybenzaldehyde followed by its reduction to the desired 2-amino-6-methoxybenzaldehyde.

Synthesis of 2-Nitro-6-methoxybenzaldehyde

The synthesis of the key nitro-intermediate can be achieved through various methods, with the formylation of commercially available nitrophenols being a common approach. One such method is the Reimer-Tiemann reaction.[6]

Conceptual Workflow for Precursor Synthesis:

Caption: Synthetic route to 2-nitro-6-methoxybenzaldehyde.

Reduction of 2-Nitro-6-methoxybenzaldehyde to 2-Amino-6-methoxybenzaldehyde

The reduction of the nitro group to a primary amine is a critical step in accessing the reactive 2-aminobenzaldehyde scaffold. A variety of reducing agents can be employed for this transformation, with dissolving metal reductions, such as iron in acetic acid (Fe/AcOH), being a mild and selective method.[2] This method is particularly advantageous as it can be performed in situ, immediately followed by the Friedländer condensation in a "domino" or "one-pot" reaction, thus avoiding the isolation of the potentially unstable aminobenzaldehyde.[2][7]

Experimental Protocol: Reduction of a 2-Nitrobenzaldehyde Derivative

Caution: This is a general procedure and should be adapted and optimized for the specific substrate and scale. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitrobenzaldehyde derivative (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. For an in-situ Friedländer reaction, iron powder (Fe, ~4.0 equivalents) is a common choice.[7]

-

Heating: Heat the reaction mixture to a temperature appropriate for the reduction, typically between 80-100 °C.

-

Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting nitro compound is consumed.

-

Work-up (for isolation): If isolating the 2-aminobenzaldehyde, cool the reaction mixture, filter to remove the iron salts, and neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require further purification by chromatography.

Causality in Experimental Choices: The choice of a mild reducing agent like Fe/AcOH is crucial to prevent over-reduction of the aldehyde functionality. Acetic acid serves as both a solvent and a proton source for the reduction. For domino reactions, the choice of solvent must be compatible with both the reduction and the subsequent condensation steps.

The Friedländer Synthesis: Constructing the 8-Methoxyquinoline Scaffold

The Friedländer synthesis is a cornerstone reaction for the construction of quinolines from 2-aminobenzaldehydes.[3] The reaction involves the condensation of the 2-aminobenzaldehyde with a compound possessing an α-methylene group adjacent to a carbonyl, followed by an intramolecular cyclodehydration. This reaction can be catalyzed by either acid or base.

General Mechanism of the Friedländer Synthesis:

Caption: Generalized workflow of the Friedländer synthesis.

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of an 8-Methoxyquinoline Analog

This protocol describes a one-pot synthesis of a substituted 8-methoxyquinoline from 2-nitro-6-methoxybenzaldehyde and a ketone.

-

Reaction Setup: In a round-bottom flask, combine 2-nitro-6-methoxybenzaldehyde (1.0 equivalent) and the active methylene compound (e.g., a ketone, 1.1-1.5 equivalents) in glacial acetic acid.

-

Reduction and Condensation: Add iron powder (4.0 equivalents) portion-wise to the stirred mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (around 110-120 °C) and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into a mixture of ice and water. Neutralize with a concentrated ammonium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The success of this domino reaction is self-validating. The formation of the quinoline product confirms the successful in-situ reduction of the nitro group and the subsequent cyclization, as the starting nitrobenzaldehyde cannot directly participate in the Friedländer condensation.

Structural Analogs and Their Pharmacological Properties

The 8-methoxyquinoline scaffold is a versatile template for the design of a wide array of biologically active molecules. The properties of these analogs can be finely tuned by introducing various substituents at different positions of the quinoline ring.

Anticancer Activity

Numerous 8-hydroxyquinoline and 8-methoxyquinoline derivatives have demonstrated potent anticancer activity.[8] Their mechanism of action is often multifaceted and can involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and interference with cell signaling pathways.[5]

| Compound | Substituents | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | - | Hep3B (Hepatocellular carcinoma) | 6.25 µM | [9] |

| YLN1 (Pt complex) | 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-8-hydroxy | MDA-MB-231 (Breast cancer) | 5.49 µM | [10] |

| YLN2 (Pt complex) | 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-8-hydroxy | MDA-MB-231 (Breast cancer) | 7.09 µM | [10] |

| MMNC | 2,5-dimethyl-5H-indolo[2,3-b] fused | HCT116 (Colorectal cancer) | 0.33 µM | [5] |

Structure-Activity Relationship (SAR) Insights:

-

The presence of a hydroxyl or methoxy group at the 8-position is often crucial for activity.

-

Substitution at the 2-position of the quinoline ring can significantly modulate the anticancer potency. For instance, the introduction of a carbaldehyde group at this position has shown promising results.[9]

-

The formation of metal complexes, such as with platinum, can enhance the cytotoxic effects of 8-hydroxyquinoline derivatives.[10]

-

Fusion of the quinoline ring with other heterocyclic systems, as seen in the indolo[2,3-b]quinoline MMNC, can lead to highly potent compounds.[5]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. 8-Methoxyquinoline derivatives have shown activity against a range of bacteria and fungi.[11]

| Compound | Substituents | Microorganism | Activity | Reference |

| 8-Methoxyquinoline | - | Aspergillus flavus, Aspergillus niger | Strong antifungal | [11] |

| 8-Methoxyquinoline | - | Bacillus subtilis, Salmonella spp. | Strong antibacterial | [11] |

SAR Insights:

-

The unsubstituted 8-methoxyquinoline itself exhibits significant antimicrobial properties.

-

Further derivatization can be explored to enhance potency and broaden the spectrum of activity.

Conclusion and Future Directions

The 2-amino-6-methoxybenzaldehyde scaffold represents a valuable and versatile starting point for the synthesis of a rich diversity of heterocyclic compounds, with 8-methoxyquinolines being of particular importance. The Friedländer synthesis, especially in its domino variation starting from the corresponding nitro-precursor, provides an efficient and robust method for accessing this privileged scaffold. The resulting 8-methoxyquinoline analogs have demonstrated significant potential as anticancer and antimicrobial agents, and further exploration of their structure-activity relationships is a promising avenue for the discovery of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the chemical space around the 8-methoxyquinoline core, and the detailed elucidation of the molecular mechanisms underlying the biological activities of these promising compounds.

References

-

Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4057. [Link]

-

Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, Y. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4256. [Link]

-

Sharma, P., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(1), 1-25. [Link]

- Google Patents. (2022). Method for synthesizing p-methoxybenzaldehyde. CN114920634A.

-

Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 3(12), 1013-1017. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(5), 2275. [Link]

-

Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 3(12), 1013-1017. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, Y. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4256. [Link]

-

Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

-

MDPI. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

-

Aidic. (2011). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. [Link]

-

Owolabi, J. B., & Olarinoye, A. M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 42-47. [Link]

-

Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(3), 461-475. [Link]

-

Journal of Chemical Education. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. [Link]

-

Sainz-Díaz, C. I., Gálvez-Ruano, E., & Hernández-Laguna, A. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie/Chemical Monthly, 133(1), 9-22. [Link]

-

Wu, R., Zhang, J., Huang, X., Li, Q., Zhou, Z., Liang, H., ... & Qin, Q. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(13), 6561-6567. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

Sources

- 1. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-methoxybenzaldehyde, a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. We will delve into its synthesis, chemical properties, reactivity, and key applications, offering field-proven insights and detailed protocols to support researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of 2-Amino-6-methoxybenzaldehyde

2-Amino-6-methoxybenzaldehyde is an aromatic aldehyde bearing both an amine and a methoxy group on the benzene ring. This unique substitution pattern, with the amino and aldehyde groups positioned ortho to each other, makes it a highly valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of the electron-donating amino and methoxy groups influences the reactivity of the aromatic ring and the aldehyde functionality, opening up diverse synthetic possibilities.

The strategic importance of this molecule lies in its ability to readily undergo cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds. This guide will explore its role as a key starting material in the synthesis of privileged scaffolds in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| IUPAC Name | 2-amino-6-methoxybenzaldehyde | |

| CAS Number | 151585-95-4 | |

| Appearance | Pale yellow to brown solid (predicted) | General knowledge |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | General knowledge |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons (in the range of 6.0-7.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the amino protons (a broad singlet which can vary in chemical shift depending on solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (typically >180 ppm). Aromatic carbons will appear in the 100-160 ppm region, with the carbon attached to the methoxy group and the carbon attached to the amino group showing distinct shifts. The methoxy carbon will resonate around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2800-3100 cm⁻¹, and C-O stretching of the methoxy group will be present in the 1000-1300 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Synthesis of 2-Amino-6-methoxybenzaldehyde

The synthesis of 2-Amino-6-methoxybenzaldehyde can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves the reduction of a nitro group precursor.

Synthetic Pathway: Reduction of 2-Nitro-6-methoxybenzaldehyde

A plausible and widely used method for the introduction of an amino group on an aromatic ring is the reduction of the corresponding nitro compound. This approach offers high yields and selectivity.

Caption: Synthetic route to 2-Amino-6-methoxybenzaldehyde.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol describes a general procedure for the reduction of a nitrobenzaldehyde derivative to the corresponding aminobenzaldehyde using tin(II) chloride. This method is often effective for this type of transformation.

Materials:

-

2-Nitro-6-methoxybenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Nitro-6-methoxybenzaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The amount of tin(II) chloride should be in stoichiometric excess (typically 3-5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Amino-6-methoxybenzaldehyde.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Tin(II) chloride in hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[2] Other reducing systems like catalytic hydrogenation (H₂/Pd-C) or iron in acidic medium (Fe/HCl) can also be employed. The choice depends on the presence of other functional groups that might be sensitive to certain reducing conditions.

-

Acidic Medium: The reduction with SnCl₂ is typically carried out in a strong acidic medium (HCl) to facilitate the reaction and keep the resulting amine in its protonated, soluble form.

-

Neutralization: The neutralization step is crucial to deprotonate the amine and to precipitate the tin hydroxides, allowing for the extraction of the free amine into an organic solvent. Careful and slow addition is necessary to control the exothermic reaction.

Applications in Heterocyclic Synthesis and Drug Development

The true value of 2-Amino-6-methoxybenzaldehyde lies in its utility as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. The ortho-disposition of the amino and aldehyde groups is key to its reactivity in cyclocondensation reactions.

Synthesis of Quinazolines

Quinazolines are a class of fused heterocyclic compounds that are present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] 2-Amino-6-methoxybenzaldehyde is an excellent starting material for the synthesis of substituted quinazolines.

Caption: General scheme for quinazoline synthesis.

A common method for the synthesis of quinazolines from 2-aminobenzaldehydes is the reaction with an appropriate nitrogen source, such as an amidine or ammonium acetate, often under oxidative conditions.[6]

Synthesis of Benzodiazepine Analogs

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7][8] The core structure of many benzodiazepines is a diazepine ring fused to a benzene ring. 2-Amino-6-methoxybenzaldehyde can serve as a precursor to 2-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines.[9][10]

Caption: Pathway to benzodiazepine analogs.

The synthesis typically involves the reaction of the 2-aminobenzaldehyde with an organometallic reagent (like a Grignard reagent) to form a secondary alcohol, which is then oxidized to the corresponding 2-aminobenzophenone. This intermediate can then be cyclized with an amino acid derivative to form the benzodiazepine core.

Safety and Handling

As a chemical intermediate, proper handling and safety precautions are essential when working with 2-Amino-6-methoxybenzaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11][12]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

-

Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][12]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek medical attention.[11][12]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-Amino-6-methoxybenzaldehyde is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of privileged scaffolds, such as quinazolines and benzodiazepines, which are of significant interest in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of new therapeutic agents. This guide provides a foundational resource for researchers to explore the full potential of this important chemical intermediate.

References

-

Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by...". (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023, December 27). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

6-hydroxy-2-nitrobenzaldehyde. (2007, October 20). Sciencemadness.org. Retrieved January 25, 2026, from [Link]

- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. (n.d.). Google Patents.

-

(2021). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Retrieved January 25, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 25, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Future Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 25, 2026, from [Link]

-

An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). (2024). RSC Advances. Retrieved January 25, 2026, from [Link]

-

A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023, November 2). MDPI. Retrieved January 25, 2026, from [Link]

-

Friedel-Crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved January 25, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Interpreting IR spectra for methoxybenzaldehyde. (2018, September 13). Reddit. Retrieved January 25, 2026, from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. (2021, May 23). Semantic Scholar. Retrieved January 25, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Eco-Vector Journals Portal. Retrieved January 25, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline. (2023, June 12). Research in Pharmacy and Health Sciences. Retrieved January 25, 2026, from [Link]

-

Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. (2023, August 15). MDPI. Retrieved January 25, 2026, from [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

-

1-Amino-3-(methoxybenzene-d7). (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

IR spectra of β-cyclodextrin, p-methoxybenzaldehyde and the inclusion complex…. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Benzaldehyde. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

Sources

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum [chemicalbook.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methoxybenzaldehyde(591-31-1) 13C NMR [m.chemicalbook.com]

- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

A Technical Guide to the Solubility of 2-Amino-6-methoxybenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methoxybenzaldehyde, a crucial intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The guide synthesizes fundamental principles of solubility, details robust experimental methodologies, and offers insights into the interpretation of solubility data within the context of drug development and process chemistry.

Introduction: The Significance of Solubility in Synthesis and Development

2-Amino-6-methoxybenzaldehyde (C₈H₉NO₂) is an aromatic compound featuring an aldehyde, a primary amine, and a methoxy group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). The solubility of this intermediate is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile in different organic solvents is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation: Developing stable and bioavailable drug products.

-

Safety: Proper handling and storage to avoid hazardous situations.

This guide will provide the foundational knowledge and practical protocols to empower researchers to systematically evaluate the solubility of 2-Amino-6-methoxybenzaldehyde.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1]

Molecular Structure and Polarity of 2-Amino-6-methoxybenzaldehyde:

The structure of 2-Amino-6-methoxybenzaldehyde contains both polar and non-polar regions, which will influence its solubility in different solvents.

-

Polar Functional Groups: The primary amine (-NH₂) and the aldehyde (-CHO) groups are polar and capable of hydrogen bonding. The amine group can act as a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor. The methoxy group (-OCH₃) also contributes to the molecule's polarity.

-

Non-Polar Region: The benzene ring is a non-polar, hydrophobic component.

The overall polarity of the molecule is a balance between these competing features. The presence of multiple polar, hydrogen-bonding groups suggests that 2-Amino-6-methoxybenzaldehyde will exhibit at least some solubility in polar solvents.

Solvent Classification and Expected Solubility:

Common organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the amine and aldehyde groups in 2-Amino-6-methoxybenzaldehyde, it is expected to have good solubility in these solvents through hydrogen bonding interactions.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone) These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Good solubility is also anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine group's hydrogens.

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low polarity and primarily interact through weaker van der Waals forces. The solubility of 2-Amino-6-methoxybenzaldehyde is expected to be limited in these solvents due to the significant polarity mismatch.

Experimental Determination of Solubility

Given the lack of specific quantitative data, experimental determination is essential. The following protocols outline standard methods for accurately measuring the solubility of 2-Amino-6-methoxybenzaldehyde.

General Experimental Workflow

The determination of solubility typically follows a systematic approach, which can be visualized as follows:

Caption: A generalized workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This method is a direct and straightforward approach to determine solubility.[2]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-6-methoxybenzaldehyde to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, heated syringe fitted with a filter (to prevent drawing up solid particles).

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in g/100 mL or other desired units.

-

Causality Behind Experimental Choices:

-

Using Excess Solute: Ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[3]

-

Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.

Protocol 2: UV-Vis Spectrophotometry

This indirect method is suitable if 2-Amino-6-methoxybenzaldehyde has a distinct UV-Vis absorbance profile in the chosen solvent.

Step-by-Step Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-Amino-6-methoxybenzaldehyde of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Protocol 1, Step 1).

-

After equilibration, filter the solution to remove undissolved solid.

-

Dilute a known volume of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Causality Behind Experimental Choices:

-

Calibration Curve: Provides a reliable relationship between absorbance and concentration, allowing for the accurate determination of an unknown concentration.

-

Dilution: Saturated solutions may have very high concentrations, leading to absorbance values outside the linear range of the spectrophotometer. Dilution ensures accurate measurement.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-Amino-6-methoxybenzaldehyde at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Polar Protic | Methanol | 5.1 | To be determined | Expected to be high |

| Ethanol | 4.3 | To be determined | Expected to be high | |

| Polar Aprotic | DMSO | 7.2 | To be determined | Expected to be very high |

| Acetone | 5.1 | To be determined | Expected to be moderate to high | |

| Non-Polar | Toluene | 2.4 | To be determined | Expected to be low |

| Hexane | 0.1 | To be determined | Expected to be very low |

Safety and Handling

When working with 2-Amino-6-methoxybenzaldehyde and organic solvents, it is crucial to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Handle all volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]

-

Material Safety Data Sheets (MSDS/SDS): Consult the SDS for 2-Amino-6-methoxybenzaldehyde and all solvents used for specific hazard information, handling precautions, and emergency procedures.[6][7]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[4]

Conclusion

References

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 2-羟基-4-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. biosynth.com [biosynth.com]

- 14. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. celinaschools.org [celinaschools.org]

- 17. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]

- 21. 135-02-4|2-Methoxybenzaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Amino-6-methoxybenzaldehyde in Heterocyclic Synthesis

Introduction: The Strategic Importance of 2-Amino-6-methoxybenzaldehyde in Heterocyclic Scaffolding

2-Amino-6-methoxybenzaldehyde is a highly valuable and versatile bifunctional building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amine and an electrophilic aldehyde ortho to each other, coupled with the electron-donating methoxy group at the 6-position, renders it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds. The methoxy group not only influences the electron density of the aromatic ring, thereby modulating reactivity, but also provides a handle for further functionalization, making it a key reagent for accessing complex molecular architectures.

This guide provides an in-depth exploration of the applications of 2-Amino-6-methoxybenzaldehyde in the synthesis of two principal classes of heterocycles: quinolines and acridines. These scaffolds are of paramount importance in drug discovery and materials science, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Synthesis of 8-Methoxyquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction in quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4][5] This reaction can be catalyzed by either acid or base, and the choice of catalyst can significantly impact reaction rates and yields.

Mechanistic Insight: The Friedländer Annulation Pathway